N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide
Description
N-(4-Morpholinobut-2-yn-1-yl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core substituted with a morpholine moiety attached via a but-2-yn-1-yl linker. The morpholine group, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and may influence pharmacokinetic properties such as bioavailability and metabolic stability.
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(12-4-3-9-18-12)14-5-1-2-6-15-7-10-17-11-8-15/h3-4,9H,5-8,10-11H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMVFTOKQFMNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-morpholinobut-2-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
Types of Reactions: N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane derivatives.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the alkyne group can produce alkene or alkane derivatives .
Scientific Research Applications
Chemistry: N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Furan derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases. Its unique structure may offer advantages in terms of selectivity and efficacy .
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring and morpholine moiety may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Furan-2-carboxamide Derivatives
Key Observations:
- Morpholine vs. Aryl Groups : The morpholine group in the target compound and ’s analog improves solubility compared to bromophenyl () or fluorophenyl () groups, which are more lipophilic .
- Linker Flexibility : The butynyl linker in the target compound introduces rigidity, contrasting with the flexible alkyl or aryl spacers in other derivatives. This may influence binding to sterically restricted targets .
- Electron Effects : Electron-donating groups (e.g., morpholine) in ’s compound and the target compound contrast with electron-withdrawing substituents (e.g., bromo in ), which affect reactivity and synthetic yields .
Key Observations:
- The Suzuki-Miyaura cross-coupling () demonstrates substituent-dependent yields, with electron-donating groups (e.g., methoxy) improving efficiency. The target compound’s morpholine group, being electron-rich, may follow similar trends if synthesized via analogous methods .
- Thiourea derivatives () prioritize functionalization over yield optimization, focusing on antioxidant properties rather than synthetic scalability .
Key Observations:
- The target compound’s morpholine and alkyne linker differentiate it from the opioid activity of ’s fentanyl analog, which relies on a piperidine core and fluorophenyl group for receptor binding .
- Antioxidant activity in ’s thiourea derivatives highlights the role of sulfur-based groups, absent in the target compound, suggesting divergent therapeutic applications .
Biological Activity
N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-microbial effects. This article reviews the synthesis, structure-activity relationships (SAR), and various biological evaluations of this compound, drawing from diverse research sources.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a multi-step process that typically includes the formation of the furan ring and subsequent functionalization to introduce the morpholino and carboxamide groups. Variations in substituents on the furan and morpholino moieties can significantly influence biological activity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anti-cancer activity. For example, compounds with para-methyl substitutions exhibited improved efficacy against cancer cell lines such as HepG2 and MCF-7, with cell viability dropping to as low as 33.29% at a concentration of 20 μg/mL .
- Comparative Potency : In studies comparing various carboxamide derivatives, this compound demonstrated significant inhibition against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL .
Anti-Cancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. The compound's mechanism appears to involve interference with key signaling pathways in cancer cells.
Table 1: Anti-Cancer Activity Against Various Cell Lines
| Compound | Cell Line | Concentration (μg/mL) | % Cell Viability |
|---|---|---|---|
| This compound | HepG2 | 20 | 33.29 |
| p-tolylcarbamothioyl-furan-2-carboxamide | Huh-7 | 20 | 45.09 |
| Indazole derivative | MCF-7 | 20 | 41.81 |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
Anti-Microbial Activity
The compound also demonstrates notable anti-microbial properties. Studies indicate that it effectively inhibits a range of bacterial and fungal strains, outperforming several standard antibiotics.
Table 2: Anti-Microbial Activity
| Microbial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 150.7 |
| Escherichia coli | 12 | 200 |
| Candida albicans | 17 | 295 |
The data suggest that this compound could serve as a lead compound for developing new anti-infective agents .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of N-(4-morpholinobut-2-yn-1-y)furan-2-carboxamide in animal models as well. For instance, in xenograft models of non-small cell lung cancer (NSCLC), administration of this compound resulted in significant tumor regression compared to controls .
In vivo studies indicated that dosing at specific intervals led to complete responses in some cases, demonstrating its potential for clinical application in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
